Crotalarine

Overview

Description

Crotalarine is a chemical compound found in the venom of the rattlesnake, Crotalus horridus. It is an important component of the venom and is responsible for causing various physiological and biochemical effects in humans and animals. It has been studied extensively in the lab and has been found to have many potential applications in medical research.

Scientific Research Applications

Agriculture and Crop Management

Green Manure in Cropping Systems : Crotalaria species, such as C. ochroleuca, have been studied for their use as green manure, improving the productivity of maize-bean cropping systems in Uganda. The incorporation of Crotalaria as green manure led to significant yield increases in subsequent crops due to enhanced soil nitrogen content and improved physical properties (Fischler, Wortmann, & Feil, 1999).

Herbicide Selectivity : Studies have explored the selectivity of post-emergent herbicides in Crotalaria spectabilis and Crotalaria ochroleuca, offering insights for weed management in agricultural systems involving these species (Paula, Alvarez, Lima, & Tomquelski, 2020).

Pharmacological Research

Blood Group A-Specific Lectin : Chemical modification studies on crotalarin, a lectin from Crotalaria striata, have revealed its carbohydrate-binding properties, offering potential applications in biomedical research (Sikdar & Chatterjee, 1990).

Antibiofilm and Antiparasitic Activity : Pyrrolizidine alkaloids from the Crotalaria genus have shown notable antibiofilm activity against Staphylococcus epidermidis and anti-Trichomonas vaginalis potential, suggesting applications in developing new pharmaceutical agents (Neto et al., 2016).

Chemo-preventative Activity : Crotalaria agatiflora has been evaluated for its potential chemopreventative properties against cancerous cell lines, with studies highlighting the activity of specific compounds like madurensine and doronenine (le Roux, Hussein, & Lall, 2011).

Environmental Applications

Phytoremediation : Crotalaria species have been assessed for their potential in phytoremediation, particularly in heavy metal contaminated soils. Studies show their role in the stabilization of heavy metals like Chromium (Cr) and Nickel (Ni) in the soil (Ho, Hseu, Chen, & Tsai, 2013).

Remediation of Oil-Contaminated Soil : Crotalaria pallida has been researched for its efficacy in remediating hydrocarbon-contaminated soil, demonstrating the plant's ability to uptake hydrocarbons from the soil (Baruah, Deka, & Baruah, 2016).

Mechanism of Action

Target of Action

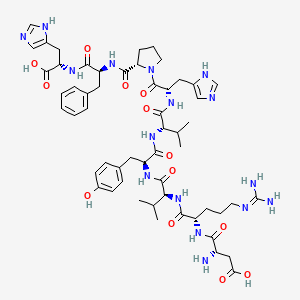

Crotalarine, also known as Croburhine, is a pyrrolizidine alkaloid found in the Crotalaria genus . The primary target of this compound is phosphodiesterase-4 (PDE4) , an enzyme that plays a crucial role in inflammatory responses, particularly in conditions like asthma .

Mode of Action

This compound exhibits inhibitory activities against PDE4 . By inhibiting PDE4, this compound can potentially modulate the inflammatory response, providing therapeutic benefits in conditions characterized by excessive inflammation .

Biochemical Pathways

PKA can phosphorylate various target proteins, leading to changes in cellular functions such as inflammation and immune response .

Result of Action

The inhibition of PDE4 by this compound can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions like asthma . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant Crotalaria, from which this compound is derived, is known to grow in tropical and subtropical regions of the world . The growth conditions of the plant, including the soil composition, climate, and other environmental factors, could potentially influence the concentration and efficacy of this compound.

properties

IUPAC Name |

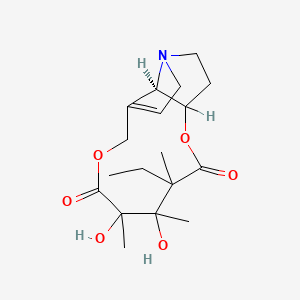

(16R)-4-ethyl-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-5-16(2)14(20)25-12-7-9-19-8-6-11(13(12)19)10-24-15(21)17(3,22)18(16,4)23/h6,12-13,22-23H,5,7-10H2,1-4H3/t12?,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVWNXIKNRJZDC-VKYMYMNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C(=O)OC2CCN3[C@@H]2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968729 | |

| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53937-97-6 | |

| Record name | Crotalarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)

![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)

![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)